molecular formula C9H12IN B12070533 N-ethyl-3-iodo-4-methylaniline

N-ethyl-3-iodo-4-methylaniline

Cat. No.: B12070533
M. Wt: 261.10 g/mol
InChI Key: YTCBAJPTQCYTAG-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly attached to an aromatic ring. ontosight.ai They are highly valued as intermediates in organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. ontosight.aithieme-connect.com This bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a wide variety of chemical transformations. fiveable.me

This high reactivity makes aryl iodides particularly effective substrates in numerous transition-metal-catalyzed cross-coupling reactions. ontosight.ainih.gov These reactions are fundamental to modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key examples include:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by reacting an aryl halide with an organoboron compound. nih.gov

Heck Reaction: Creates substituted alkenes by coupling aryl halides with alkenes. nih.gov

Sonogashira Coupling: Joins aryl halides with terminal alkynes to form carbon-carbon bonds. nih.gov

Buchwald-Hartwig Amination: A crucial method for forming carbon-nitrogen bonds.

While aryl iodides are generally highly reactive in many palladium-catalyzed reactions, their performance can be complex. organic-chemistry.orgnih.gov For instance, some studies have noted that under certain conditions, particularly at lower temperatures with specific catalyst systems like Pd/PPh₃, aryl iodides can exhibit surprisingly poor reactivity in Suzuki-Miyaura couplings compared to aryl bromides. utas.edu.au Conversely, recent advances have also focused on using gold facs.website and light bohrium.com to catalyze cross-coupling reactions involving aryl iodides, expanding their synthetic utility. The ability to participate in such a diverse array of powerful bond-forming reactions solidifies the importance of the aryl iodide moiety in the synthesis of complex molecules, including pharmaceuticals and advanced materials. ontosight.ai

Overview of Substituted Anilines as Versatile Chemical Intermediates

Aniline (B41778) and its derivatives, known as substituted anilines, are a cornerstone of the chemical industry and academic research. These compounds, characterized by an amino group attached to an aromatic ring, are versatile intermediates used in the synthesis of a vast range of commercial products, including dyes, pigments, polymers, pharmaceuticals, and agrochemicals. researchgate.netbeilstein-journals.org

The synthesis of N-substituted anilines is an active area of research, with methods like the Smiles rearrangement providing pathways to these valuable compounds from phenols. derpharmachemica.comderpharmachemica.com Their role as building blocks is critical; for example, N-cyclopropylanilines are precursors for certain quinoline (B57606) antibiotics. researchgate.net The development of efficient synthetic routes to specifically substituted anilines remains a key objective in medicinal and materials chemistry. beilstein-journals.org

Academic Relevance and Research Objectives for N-ethyl-3-iodo-4-methylaniline

This compound is not a widely commercialized compound but holds significant academic interest as a research chemical. Its value lies in its bifunctional nature, combining a reactive aryl iodide with a substituted aniline. This structure allows it to serve as a versatile building block in the synthesis of more complex molecules. smolecule.com

The primary research objectives for a compound like this compound would likely include:

Exploring Sequential or Orthogonal Reactions: The two functional sites—the C-I bond and the N-H bond (of its precursor) or the nucleophilic nitrogen—could potentially be reacted in a stepwise manner. Researchers could first use the aryl iodide in a cross-coupling reaction and then modify the N-ethylamino group, or vice versa.

Development of Novel Synthetic Methods: The compound could be used as a model substrate to test new catalytic systems or reaction conditions for C-I bond functionalization acs.org or C-N bond formation.

Synthesis of Target Molecules: It can serve as a key intermediate in the multi-step synthesis of targeted molecules for materials science, where its derivatives might possess specific electronic or optical properties, or in medicinal chemistry as a precursor to potential pharmaceutical agents. smolecule.com

The synthesis of this compound itself would likely proceed through the N-ethylation of 3-iodo-4-methylaniline (B1581167). smolecule.com This precursor, 3-iodo-4-methylaniline, is a known compound used in the synthesis of biologically active molecules. sigmaaldrich.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂IN smolecule.com
Molecular Weight 261.10 g/mol Calculated
IUPAC Name This compound chemsrc.com
CAS Number 1152968-60-9 chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

N-ethyl-3-iodo-4-methylaniline

InChI

InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3

InChI Key

YTCBAJPTQCYTAG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)C)I

Origin of Product

United States

Synthetic Methodologies for N Ethyl 3 Iodo 4 Methylaniline

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis of N-ethyl-3-iodo-4-methylaniline identifies several potential disconnection points, leading to various synthetic strategies. The most logical disconnections are at the C-N (aryl-nitrogen) bond, the N-C (ethyl-nitrogen) bond, and the C-I (aryl-iodine) bond.

N-C (Ethyl-Nitrogen) Bond Disconnection: This is often the most straightforward approach. It suggests an N-alkylation reaction as the final step. The precursors for this strategy would be 3-iodo-4-methylaniline (B1581167) and an ethylating agent, such as ethyl iodide or diethyl sulfate.

C-I (Aryl-Iodine) Bond Disconnection: This approach considers the introduction of the iodine atom onto an existing N-ethyl-4-methylaniline molecule. This points towards an electrophilic aromatic substitution (iodination) reaction on the N-ethyl-4-methylaniline precursor.

C-N (Aryl-Nitrogen) Bond Disconnection: This strategy, often employed in modern catalytic methods, involves forming the bond between the aromatic ring and the nitrogen atom. This would involve a reaction between a di-substituted benzene (B151609) ring, like 1,3-diiodo-4-methylbenzene or a related halo-toluene, and ethylamine .

Classical Approaches to Substituted Haloanilines

Traditional synthetic methods provide a well-established, albeit sometimes lengthy, route to molecules like this compound. These methods typically involve the sequential introduction of functional groups onto a basic aromatic scaffold.

A common and powerful strategy for introducing an amino group onto an aromatic ring is through nitration followed by reduction. youtube.comchegg.com This multi-step process is a cornerstone of aromatic chemistry.

Nitration: The synthesis could begin with 4-iodotoluene. Electrophilic nitration, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the ring. youtube.com The directing effects of the methyl (ortho-, para-directing) and iodo (ortho-, para-directing) groups would lead to the formation of 3-nitro-4-iodotoluene.

Reduction: The nitro group is then reduced to a primary amine (-NH₂). Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). youtube.com This step would yield 3-amino-4-iodotoluene, which is 4-iodo-3-methylaniline. The final step would then be N-ethylation as described in section 2.2.3.

Table 1: Typical Reagents for Aromatic Nitration and Reduction

Transformation Reagents Typical Conditions
Aromatic NitrationConcentrated HNO₃ / H₂SO₄0°C to room temperature
Nitro Group ReductionSn/HCl, Fe/HCl, or H₂/Pd-CVaries (e.g., reflux for metal/acid)

This approach involves the direct introduction of an iodine atom onto a pre-existing aniline (B41778) derivative. The amino group and the N-alkyl group are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can, however, lead to challenges in controlling the reaction to achieve mono-substitution at the desired position.

For the synthesis of this compound, this pathway would start with N-ethyl-4-methylaniline. Direct iodination could be attempted using reagents like iodine (I₂) or N-Iodosuccinimide (NIS). mdpi.comresearchgate.net The ortho-directing nature of the N-ethylamino group and the para-directing methyl group would favor substitution at the positions ortho to the amine, leading to the desired 3-iodo product. However, careful control of reaction conditions is necessary to prevent over-iodination.

N-alkylation is a fundamental method for forming C-N bonds. nih.gov In the context of synthesizing this compound, this strategy would involve the reaction of the precursor 3-iodo-4-methylaniline with an ethylating agent. sigmaaldrich.com

The reaction is typically a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the ethylating agent. youtube.com A base is often included to neutralize the proton released from the amine, driving the reaction to completion. A significant challenge in this method is preventing over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine. Using a stoichiometric amount of the alkylating agent or a large excess of the starting aniline can help to favor the desired mono-alkylation product.

Table 2: Common Amine Ethylation Reagents and Conditions

Ethylating Agent Base Solvent Notes
Ethyl iodide (CH₃CH₂I)K₂CO₃, NaHCO₃Acetonitrile (B52724), DMFStandard SN2 reaction conditions.
Diethyl sulfate ((CH₃CH₂)₂SO₄)K₂CO₃, NaOHToluene, WaterPotent but toxic alkylating agent.
Ethyl bromide (CH₃CH₂Br)Triethylamine (Et₃N)THF, DichloromethaneLess reactive than ethyl iodide.

Modern Catalytic Syntheses of this compound

Modern organic synthesis increasingly relies on transition-metal catalysis to form bonds with greater efficiency and selectivity than classical methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. acsgcipr.org

A synthetic strategy for this compound using this methodology would involve coupling an aryl halide with an amine. The most direct application would be the reaction of a dihalo-precursor, such as 1-bromo-3-iodo-4-methylbenzene , with ethylamine . The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source (like Pd(OAc)₂) and a phosphine (B1218219) ligand (such as BINAP or XPhos). A strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. libretexts.org

The catalytic cycle is understood to involve:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide, forming a palladium(II) complex.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the nitrogen.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the palladium(0) catalyst. libretexts.org

This method offers a highly efficient and modular route to complex anilines, often providing higher yields and greater functional group compatibility compared to classical approaches. wikipedia.orgresearchgate.net

Table 3: Typical Components for a Buchwald-Hartwig Amination Reaction

Component Examples Function
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Pre-catalyst
LigandXPhos, SPhos, BINAP, DPPFStabilizes catalyst, facilitates reaction
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates amine, activates catalyst
SolventToluene, Dioxane, THFProvides reaction medium

Directed Ortho-Metalation and Electrophilic Iodination Protocols

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate a specific ortho- C-H bond. wikipedia.orguwindsor.caorganic-chemistry.org In the context of synthesizing this compound, the N-ethylamino group can act as a DMG. However, to prevent the abstraction of the acidic N-H proton, the amine is often protected, for example, as a carbamate. The protected aniline then undergoes ortho-lithiation, followed by quenching with an electrophilic iodine source to introduce the iodine atom at the desired 3-position. wikipedia.org

Table 1: Key Steps in Directed Ortho-Metalation for this compound Synthesis

StepDescriptionReagents and Conditions
1. ProtectionThe secondary amine of N-ethyl-4-methylaniline is protected to prevent N-H deprotonation.Boc anhydride (Boc₂O) or benzyl chloroformate (CbzCl) in the presence of a base.
2. Ortho-lithiationA strong base selectively removes a proton from the position ortho to the directing group.n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi), often with an additive like TMEDA, at low temperatures (e.g., -78 °C).
3. IodinationThe resulting aryllithium intermediate is reacted with an electrophilic iodine source.Molecular iodine (I₂), 1,2-diiodoethane, or other iodine electrophiles.
4. DeprotectionThe protecting group is removed to yield the final product.Acidic conditions (e.g., TFA) for Boc group removal or hydrogenolysis for Cbz group removal.

Electrophilic Iodination represents a more direct approach to the synthesis of this compound. masterorganicchemistry.combyjus.com This reaction involves the direct attack of an electrophilic iodine species on the electron-rich aromatic ring. masterorganicchemistry.combyjus.comchemistrysteps.com The N-ethylamino and methyl groups are both activating and ortho-, para-directing. Since the para position is blocked by the methyl group, iodination is directed to the ortho positions (positions 3 and 5). Achieving mono-iodination at the 3-position requires careful control of reaction conditions to avoid the formation of di-iodinated byproducts.

Common iodinating agents for this purpose include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine in the presence of an oxidizing agent. The choice of solvent and the use of a catalytic amount of an acid, such as trifluoroacetic acid, can enhance the reaction rate and regioselectivity. researchgate.net

Photoredox-Catalyzed Functionalizations

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including C-H functionalization. mdpi.comacs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.org

For the synthesis of this compound, a photoredox-catalyzed approach could involve the generation of an iodine radical from a suitable precursor. This highly reactive radical could then undergo a homolytic aromatic substitution with N-ethyl-4-methylaniline. Alternatively, the photocatalyst could oxidize the aniline to a radical cation, which would then react with an iodine source. mdpi.comresearchgate.net While this method offers the advantage of mild reaction conditions, controlling the regioselectivity of the radical iodination can be a significant challenge.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. acs.orgijtsrd.com Several aspects of the synthetic routes can be evaluated and optimized from a green chemistry perspective.

Atom Economy: Direct C-H iodination methods generally exhibit higher atom economy compared to directed ortho-metalation, which involves the use of protecting groups that are ultimately removed.

Use of Safer Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives is a key principle. tandfonline.com For instance, exploring water or other benign solvents for electrophilic iodination would be a significant improvement. tandfonline.com Additionally, using less toxic and corrosive iodinating agents is preferred.

Energy Efficiency: Photoredox-catalyzed reactions, which often proceed at room temperature using visible light as an energy source, are generally more energy-efficient than methods requiring cryogenic temperatures (e.g., DoM) or high-temperature reflux. specchemonline.com

Catalysis: The use of catalytic methods, such as in photoredox catalysis or acid-catalyzed electrophilic iodination, is a cornerstone of green chemistry as it reduces the amount of reagents required and minimizes waste generation. ijtsrd.com

Considerations for Stereoselective Synthesis of Analogues (if applicable)

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, if analogues of this compound containing stereocenters were to be synthesized, stereoselective methods would become critical. For instance, if a chiral substituent were introduced at the ethyl group or elsewhere on the molecule, the synthetic strategy would need to be designed to control the formation of the desired stereoisomer. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts.

Reaction Mechanisms and Chemical Transformations of N Ethyl 3 Iodo 4 Methylaniline

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring significantly influence its susceptibility to attack by either electrophiles or nucleophiles. The ethylamino and methyl groups are electron-donating, which enhances the ring's nucleophilicity, while the bulky iodine atom has a more complex electronic and steric influence.

The aromatic ring of N-ethyl-3-iodo-4-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-ethylamino group and the methyl group. ucalgary.cawikipedia.org These groups increase the electron density of the ring, making it more attractive to electrophiles. wikipedia.org

The N-ethylamino group is a very strong activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca In this molecule, the para position is blocked by the methyl group, leaving the two ortho positions (C2 and C6) as potential sites for substitution. The methyl group at C4 is also an activating, ortho, para-director. Its ortho positions are C3 and C5. The C3 position is occupied by iodine, and the C5 position is sterically hindered by the adjacent methyl and iodo groups. The iodine atom itself is a deactivating group but also directs ortho and para. Its ortho positions are C2 and C4 (blocked), and its para position is C6.

The combined effect of these substituents strongly favors electrophilic attack at the C2 and C6 positions, primarily governed by the powerful N-ethylamino group. Reactions such as halogenation or nitration would be expected to yield a mixture of 2- and 6-substituted products. However, the strongly acidic conditions required for reactions like nitration and sulfonation can protonate the basic amino group, forming an anilinium ion. byjus.com This deactivates the ring and can lead to meta-directing products. byjus.com To avoid this and control the high reactivity, the amino group is often protected as an amide (e.g., acetanilide) before carrying out the substitution. ucalgary.ca

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Substituent Group Position Activating/Deactivating Ortho/Para/Meta Directing Favored Positions for EAS
-NHEt C1 Strongly Activating Ortho, Para C2, C6 (Para is blocked)
-I C3 Deactivating Ortho, Para C2, C6 (Ortho to I is C2)
-CH₃ C4 Activating Ortho, Para C3, C5 (Both hindered/blocked)

This interactive table summarizes the directing effects of the substituents on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed readily, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (such as -NO₂) located ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the aromatic ring possesses two electron-donating groups (the N-ethylamino and methyl groups). These groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, the standard SNAr addition-elimination mechanism is generally disfavored for this compound. fiveable.meuomustansiriyah.edu.iq While iodine is an excellent leaving group, the electronic properties of the ring make direct displacement by common nucleophiles challenging under standard conditions. fiveable.me

Transformations Involving the Iodide Functional Group

The carbon-iodine (C-I) bond is the most reactive site for many important synthetic transformations, particularly those catalyzed by transition metals. The relatively low bond strength of the C-I bond makes it susceptible to oxidative addition to a metal center, initiating catalytic cycles for forming new bonds.

Aryl iodides are premier substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials. smolecule.com this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow the synthesis of biaryl compounds by forming a new carbon-carbon bond at the C3 position.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgambeed.com This reaction offers a powerful method for C-C bond formation with excellent stereoselectivity. organic-chemistry.org Gold-catalyzed Heck-type reactions with iodoanilines have also been reported. chemrxiv.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgwalisongo.ac.id It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Negishi Coupling: The Negishi reaction couples the aryl iodide with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net

Table 2: Overview of Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Ar'-B(OH)₂ Pd(0) catalyst + Base Substituted Biaryl
Heck Alkene (R-CH=CH₂) Pd(0) catalyst + Base Substituted Alkene
Sonogashira Terminal Alkyne (R-C≡CH) Pd(0) catalyst + Cu(I) + Base Arylalkyne
Negishi Organozinc (R-ZnX) Pd(0) or Ni(0) catalyst Substituted Arene/Alkene/Alkyne

This interactive table provides a summary of major cross-coupling reactions applicable to this compound.

Aryl iodides are excellent substrates for carbonylation reactions, where a carbonyl group (C=O) is introduced into the molecule using carbon monoxide (CO) gas. researchgate.net These reactions are typically catalyzed by palladium complexes and provide access to a variety of important carbonyl compounds. acs.orgrsc.org

Depending on the nucleophile present in the reaction mixture, different products can be obtained:

Carboxylation: In the presence of water, the reaction can yield a carboxylic acid.

Esterification: Using an alcohol as the nucleophile results in the formation of an ester.

Amidation: The use of an amine leads to the synthesis of an amide. researchgate.net

Furthermore, reductive carbonylation, which uses a reducing agent like a silane (B1218182) or H₂, can convert the aryl iodide directly into an arylaldehyde. beilstein-journals.orgacs.org Rhodium-based catalysts have also been shown to be effective for this transformation under relatively mild conditions. beilstein-journals.org

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For this compound, this would convert it to N-ethyl-4-methylaniline. This transformation can be achieved using various reducing agents, often in the presence of a transition metal catalyst like palladium. This reaction can sometimes occur as a competing side reaction during cross-coupling or carbonylation reactions, particularly if the desired reaction is slow or if hydride donors are present. acs.org

Reactions of the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, participating in a range of classical and modern organic reactions. Its nucleophilicity and the ability of the nitrogen lone pair to interact with various electrophiles are central to its chemical transformations.

Acylation and Sulfonylation Reactions

The secondary amine of this compound readily undergoes acylation and sulfonylation. These reactions are fundamental for the synthesis of amides and sulfonamides, respectively, which are important classes of compounds in various fields of chemical research.

Acylation: In a typical acylation reaction, this compound is treated with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a base to neutralize the acid byproduct. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a stable N-acyl-N-ethyl-3-iodo-4-methylaniline (an amide).

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The nucleophilic nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable N-sulfonyl-N-ethyl-3-iodo-4-methylaniline (a sulfonamide). The synthesis of sulfonamides from anilines and N-methylanilines is a well-established transformation. wur.nl Recent methods have also explored sulfur-phenolate exchange as a mild alternative to using sulfonyl chlorides for preparing sulfonamides from a wide range of amines, including N-methylanilines. wur.nl

Table 1: Representative Acylation and Sulfonylation Reactions This table is illustrative and based on the general reactivity of secondary anilines.

Reactant 1 Reactant 2 Base Product Class
This compound Acetyl Chloride Pyridine N-Arylacetamide
This compound Benzoyl Chloride Triethylamine N-Arylbenzamide
This compound p-Toluenesulfonyl Chloride Pyridine N-Arylsulfonamide
This compound Methanesulfonyl Chloride NaOH N-Arylsulfonamide

N-Alkylation and Quaternization

The nitrogen atom of this compound can be further alkylated, a key step in the synthesis of more complex amines and quaternary ammonium (B1175870) salts.

N-Alkylation: The reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) can convert the secondary amine into a tertiary amine. researchgate.net These reactions are often carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. researchgate.net More advanced methods utilize earth-abundant metal catalysts, such as manganese pincer complexes, to achieve selective N-alkylation of anilines with alcohols. nih.gov Research on the N-methylation of 2-iodo N-methyl aniline (B41778) has shown that such transformations are feasible, although some dehalogenation can occur as a side reaction. nih.gov

Quaternization: Once a tertiary amine is formed, it can undergo a subsequent reaction with an alkyl halide to yield a quaternary ammonium salt. researchgate.net For instance, reaction with excess methyl iodide would lead to the formation of N-ethyl-N,N-dimethyl-3-iodo-4-methylanilinium iodide. This process, known as quaternization, involves the nitrogen's lone pair attacking the alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged nitrogen center. researchgate.netrsc.org The rate of quaternization has been found to be higher with increasing temperature. researchgate.net

Table 2: N-Alkylation and Quaternization Pathways This table illustrates the stepwise alkylation based on established reactivity patterns.

Starting Material Reagent Product Product Class
This compound Methyl Iodide N-ethyl-N-methyl-3-iodo-4-methylaniline Tertiary Amine
N-ethyl-N-methyl-3-iodo-4-methylaniline Methyl Iodide N-ethyl-N,N-dimethyl-3-iodo-4-methylanilinium iodide Quaternary Ammonium Salt

Oxidation Mechanisms of Anilines

The oxidation of N-alkylanilines, including N-ethylaniline derivatives, is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The general mechanism often involves the initial formation of a radical cation. mdpi.comniscpr.res.in

A one-electron oxidation of the aniline nitrogen atom produces the corresponding aminium radical cation. mdpi.com This intermediate is central to the subsequent reaction pathways. For example, in the electrochemical oxidation of N-ethylaniline, this radical cation can lead to the formation of N,N'-diethylbenzidine through dimerization or p-benzoquinone. mdpi.com Kinetic studies on the peroxomonosulfuric acid oxidation of N-methylaniline suggest a mechanism involving the nucleophilic attack of the amine's lone pair on the electrophilic peroxo oxygen. researchgate.net Similarly, the periodate (B1199274) oxidation of N-ethylaniline in an acetone-water medium has been shown to produce p-benzoquinone as the main product. researchgate.net The oxidation process can be influenced by steric effects; for instance, N-methylaniline reacts faster than N-ethylaniline in some oxidation systems, which is attributed to the smaller steric hindrance of the methyl group. researchgate.net

Condensation and Cyclization Reactions

The structure of this compound allows for its participation in both intermolecular condensation and intramolecular cyclization reactions.

Condensation Reactions: The secondary amine can undergo condensation reactions with carbonyl compounds. For example, a three-component reaction between an aldehyde, an active methylene (B1212753) compound, and an aniline derivative can be promoted by catalysts like titanium(IV) chloride to form polyfunctionalized products. researchgate.net

Cyclization Reactions: The presence of the iodine atom ortho to the N-ethylamino group makes this compound a prime candidate for intramolecular cyclization to form nitrogen-containing heterocycles, such as indolines and related structures. These reactions are often catalyzed by transition metals like palladium. scholaris.ca Radical cyclizations are also a viable pathway; radicals generated from N-allyl-o-iodoarylcarbamates have been shown to undergo 5-endo-trig cyclizations to yield dihydroindoles. pitt.edu Research involving the attempted thermal cyclization of diethyl 2-((3-iodo-4-methylanilino)methylene)malonate, a derivative of 3-iodo-4-methylaniline (B1581167), did not yield the expected 4-oxo-quinoline but instead produced an unexpected 4-aryloxy-quinoline, highlighting the complex reactivity of these systems. researchgate.net

Mechanistic Studies of Specific Reactions Involving this compound

While specific mechanistic studies exclusively on this compound are not widely documented, extensive research on analogous substituted anilines provides a strong framework for understanding its reactive behavior and for designing kinetic experiments.

Kinetic Investigations and Reaction Order Determination

Kinetic studies are crucial for elucidating reaction mechanisms, and the methodologies applied to other anilines are directly applicable to this compound. The order of a reaction, which describes how the rate depends on the concentration of each reactant, is determined experimentally. studymind.co.uk

Table 3: Kinetic Data for Reactions of Analogous Anilines This table presents findings from studies on similar compounds to illustrate the type of data obtained from kinetic investigations.

Reaction Substrate Reactant Reaction Order (Substrate) Reaction Order (Reactant) Overall Order Ref.
Oxidation N-ethylaniline Periodate 1 1 2 researchgate.net
Oxidation N-methylaniline Peroxomonosulfuric acid 1 1 2 researchgate.net
Iodination Aniline Iodine 1 1 2 uca.edu
Iodination Substituted Anilines Pyridinium Iodochloride 1 1 2 tsijournals.com

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms or molecular fragments throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, we can postulate logical experimental designs based on the reactivity of analogous compounds. acs.orgacs.org Such experiments are crucial for distinguishing between proposed mechanistic pathways, identifying bond-cleavage events, and determining rate-limiting steps. rsc.org

Hypothetical Labeling Studies:

Deuterium (B1214612) (²H) Labeling: To investigate electrophilic aromatic substitution reactions, the aromatic protons of this compound could be replaced with deuterium. The position of deuterium in the final product would reveal the regioselectivity of the substitution. Furthermore, kinetic isotope effect (KIE) studies, comparing the reaction rates of the deuterated and non-deuterated compounds, could determine if the C-H (or C-D) bond cleavage is the rate-determining step of the reaction. rsc.org A KIE significantly greater than 1 would suggest C-H bond breaking is involved in the slowest step.

Carbon-13 (¹³C) Labeling: The ethyl or methyl carbons could be selectively labeled with ¹³C. This would be particularly useful for studying rearrangement reactions or transformations where the alkyl groups might migrate or be cleaved. For instance, in palladium-catalyzed coupling reactions, ¹³C labeling could confirm that the N-ethyl and C-methyl groups remain intact on the aniline ring.

Nitrogen-15 (¹⁵N) Labeling: Labeling the nitrogen atom with ¹⁵N would allow for precise tracking of the amino group in various reactions. acs.org In nucleophilic substitution reactions where the amino group might act as a nucleophile or in complex cyclization processes, ¹⁵N NMR spectroscopy could be employed to identify the nitrogen-containing intermediates and products unambiguously. whiterose.ac.uk

A hypothetical experiment to probe the mechanism of a coupling reaction is outlined in the table below.

Experiment Title Isotopic Label Labeled Position Reaction Studied Analytical Method Anticipated Finding
KIE Analysis of C-H ActivationDeuterium (²H)Aromatic C-H at position 5Palladium-Catalyzed C-H ArylationReaction Kinetics (HPLC/GC-MS)Determine if C-H bond cleavage is the rate-determining step.
Alkyl Group Integrity StudyCarbon-13 (¹³C)Ethyl group (CH₂ or CH₃)Buchwald-Hartwig Amination¹³C NMR SpectroscopyConfirm the N-ethyl group remains attached to the parent molecule.
Nitrogen Atom FateNitrogen-15 (¹⁵N)Amine (NH)Synthesis of Heterocycles¹⁵N NMR SpectroscopyTrace the incorporation of the original nitrogen atom into the final heterocyclic ring structure.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis provides critical insights into the energetic barriers and structural nature of the fleeting intermediates that govern a chemical reaction's speed and outcome. For a molecule like this compound, where multiple reaction pathways are possible, computational chemistry offers a powerful tool for mapping reaction coordinates and characterizing transition states. uomustansiriyah.edu.iq

Modern computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. researchgate.net For instance, in a nucleophilic aromatic substitution reaction where a nucleophile replaces the iodine atom, DFT calculations can be employed to locate the transition state structure. smolecule.com The calculations would reveal the geometry of the reacting species at the peak of the energy profile, including critical bond lengths and angles.

A typical reaction to model would be the SₙAr (Nucleophilic Aromatic Substitution) reaction with a nucleophile like methoxide (B1231860). The reaction coordinate map would trace the energy of the system as the methoxide approaches the carbon bearing the iodine, forming a high-energy intermediate (Meisenheimer complex), followed by the departure of the iodide ion.

Hypothetical DFT Calculation Results for SₙAr Reaction:

The table below presents hypothetical activation energies (Ea) calculated using a DFT method (such as B3LYP with a 6-311++G(d,p) basis set) for the reaction of this compound with a generic nucleophile. researchgate.net

Reaction Pathway Solvent Model Calculated Activation Energy (Ea) (kJ/mol) Transition State Characteristics
Nucleophilic attack at C3Acetonitrile (B52724) (polar, aprotic)110Formation of a pseudo-trigonal bipyramidal carbon center; elongation of the C-I bond.
Nucleophilic attack at C3Toluene (nonpolar)145Similar geometry to the acetonitrile model but with a higher energy barrier due to lack of solvent stabilization of the charged intermediate.
Proton abstraction from N-HDMSO (polar, aprotic)95Formation of an N-anion; transition state involves the base and the N-H bond.

These theoretical calculations help predict which reaction pathway is most favorable under given conditions and guide the design of synthetic experiments. researchgate.net

Photochemical and Electrochemical Reactivity of this compound

The presence of a chromophore (the substituted aniline ring) and a bond susceptible to cleavage (C-I) makes this compound a candidate for interesting photochemical and electrochemical transformations.

Photochemical Reactivity:

Aryl iodides are known to undergo photolytic cleavage of the carbon-iodine bond upon irradiation with UV light, generating an aryl radical and an iodine radical. acs.org In the case of this compound, this photochemical behavior could initiate radical-mediated reactions. The generated N-ethyl-4-methylanilino radical could then participate in various transformations, such as hydrogen abstraction from the solvent or addition to an alkene.

Furthermore, studies on related N,N-dialkylanilines suggest that photoinduced electron transfer (PET) is a likely process. researchgate.net Upon absorbing a photon, the aniline moiety can be excited to a state where it can act as an electron donor. In the presence of a suitable electron acceptor, an electron can be transferred, generating a radical cation of this compound. This reactive intermediate can then undergo subsequent reactions, such as dimerization or reaction with nucleophiles. dcu.ie Photoinduced nickel-catalyzed reactions, which have been applied to other iodoaryl substrates, could also be a viable pathway for transformations like carbohalogenation. rsc.org

Electrochemical Reactivity:

The electrochemical behavior of this compound is expected to be rich, given the electroactive nature of both the aniline and aryl iodide moieties. Anodic oxidation would likely occur at the aniline nitrogen, which is typically the most easily oxidized site in such molecules. nih.gov

Research on the electrochemical coupling of N,N-dimethylanilines has shown that these compounds can undergo electro-oxidative C(sp³)-H/C(sp²)-H cross-coupling. nih.gov By analogy, this compound could be oxidized at a graphite (B72142) anode to form a cationic intermediate. This intermediate could then react with a suitable nucleophile or another aromatic system present in the reaction mixture. The table below summarizes plausible conditions for such a reaction, based on established methods for similar anilines. nih.govkyoto-u.ac.jp

Parameter Condition Purpose/Role
Cell Type Undivided CellSimplifies the experimental setup.
Anode GraphiteProvides an inert surface for oxidation.
Cathode Nickel / PlatinumCompletes the electrical circuit.
Electrolyte nBu₄NBF₄Provides conductivity to the solution.
Solvent CH₃CN (Acetonitrile)A polar aprotic solvent stable to oxidation.
Current/Potential Constant Current (e.g., 10 mA)Controls the rate of the electrochemical reaction.
Possible Reaction Dehydrogenative CouplingFormation of new C-C or C-N bonds via C-H activation.

Additionally, the iodide itself can be electrochemically oxidized to initiate reactions. For example, electrochemically generated iodine species can mediate transformations like the iodoform (B1672029) reaction or other rearrangements in suitable substrates. rsc.org

Computational and Theoretical Chemistry Studies of N Ethyl 3 Iodo 4 Methylaniline

Electronic Structure Calculations

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

No published research is available.

Ab Initio Methods for Electronic Configuration and Frontier Orbital Analysis (e.g., HOMO-LUMO)

No published research is available.

Electrostatic Potential Surface and Charge Distribution Analysis

No published research is available.

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Potential Energy Surfaces

No published research is available.

Solvent Effects on Molecular Conformation and Reactivity

No published research is available.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how N-ethyl-3-iodo-4-methylaniline will behave in chemical reactions. By modeling the electron distribution and energies of different molecular states, we can identify the most likely sites for chemical attack and understand the energetic feasibility of various reaction pathways.

The reactivity of an aromatic compound like this compound is governed by the electronic effects of its substituents—the N-ethyl group, the iodine atom, and the methyl group. The interplay of their inductive and resonance effects determines the electron density at different positions on the aniline (B41778) ring, making certain sites more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Attack: The N-ethyl group is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom, which donates electron density to the ring through resonance. The methyl group is also an activating, ortho-, para-director. Conversely, the iodine atom is a deactivating ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. In electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are the most favorable for attack. Given the substitution pattern, the primary sites for electrophilic attack are predicted to be C2 and C6. Computational methods such as the calculation of Fukui indices can quantify these predictions by identifying the sites most susceptible to electrophilic attack.

Nucleophilic Attack: Nucleophilic aromatic substitution is less common for anilines unless a strong electron-withdrawing group is present. However, the iodine atom can act as a leaving group in nucleophilic substitution reactions, particularly in the presence of a catalyst. The site of nucleophilic attack would be the carbon atom attached to the iodine (C3).

Table 1: Predicted Reactivity Sites in this compound

Type of AttackPrimary Predicted Site(s)Influencing Factors
ElectrophilicC2, C6Strong activating effect of the N-ethylamino group.
NucleophilicC3Presence of iodine as a potential leaving group.

This table is based on established principles of substituent effects in aromatic chemistry.

Computational modeling can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates. For this compound, this could be applied to reactions such as electrophilic substitution or palladium-catalyzed cross-coupling reactions.

For a hypothetical electrophilic substitution reaction, such as nitration, computational models would calculate the energies of the sigma complexes (arenium ions) formed by the attack of the electrophile at different ring positions. The transition state leading to the most stable intermediate would have the lowest activation energy, indicating the most favorable reaction pathway. For instance, the transition state for attack at the C2 or C6 position is expected to be lower in energy than at other positions.

This compound is a potential substrate for various catalytic reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, utilizing the C-I bond. beilstein-journals.org Computational studies on similar iodo-substituted anilines can shed light on the catalytic cycle.

Density Functional Theory (DFT) calculations can model the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki coupling, the oxidative addition of the C-I bond of this compound to a Pd(0) complex would be the initial step. Computational modeling can determine the energy barrier for this step and how it is influenced by the electronic properties of the aniline derivative. The N-ethyl and methyl groups, being electron-donating, would influence the electron density on the palladium center in the transition state.

Advanced Spectroscopic Property Prediction and Interpretation (Beyond Basic Identification)

Computational methods are invaluable for predicting and interpreting spectroscopic data with a high degree of accuracy, providing insights into the molecule's structure and dynamics.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is sensitive to the molecule's geometry and bonding. DFT calculations can predict the vibrational frequencies and intensities of this compound. asianpubs.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify different conformers.

The orientation of the N-ethyl group relative to the aromatic ring can lead to different conformers. By calculating the vibrational frequencies for each possible conformer, one can determine the most stable conformation by comparing the theoretical spectra with the experimental one. Key vibrational modes to consider would include the N-H stretch, C-I stretch, and various aromatic C-H and C-C stretching and bending modes. asianpubs.org

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
N-H Stretch3400-3500Sensitive to hydrogen bonding.
Aromatic C-H Stretch3000-3100Multiple peaks expected.
Aliphatic C-H Stretch2850-2980From the ethyl and methyl groups.
C=C Aromatic Stretch1500-1600Characteristic of the benzene (B151609) ring.
N-H Bend1550-1650Can overlap with C=C stretches.
C-N Stretch1250-1350
C-I Stretch500-600A relatively weak and low-frequency band.

This table is based on typical frequency ranges for substituted anilines and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with remarkable accuracy. nih.gov

For this compound, these predictions would be highly sensitive to the electronic environment of each nucleus. The electron-donating N-ethyl and methyl groups would generally cause upfield shifts (lower ppm) for the aromatic protons, particularly those ortho and para to them. The iodine atom, with its electron-withdrawing inductive effect and "heavy atom" effect, would cause a significant downfield shift for the carbon it is attached to (C3) and influence the shifts of neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Influencing Factors and Notes
Aromatic H (C2, C5, C6)6.5 - 7.5The precise shifts depend on the balance of electronic effects from all substituents. The proton at C2 would be most upfield due to the strong influence of the amino group.
N-HVariable (3.0 - 5.0)Shift and multiplicity depend on solvent and concentration.
-CH₂- (ethyl)3.0 - 3.5 (quartet)Coupled to the -CH₃ of the ethyl group.
-CH₃ (ethyl)1.2 - 1.5 (triplet)Coupled to the -CH₂- of the ethyl group.
-CH₃ (ring)2.0 - 2.5 (singlet)Typical range for a methyl group on an aromatic ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Influencing Factors and Notes
C1 (C-NH)145 - 150Strongly influenced by the nitrogen atom.
C4 (C-CH₃)125 - 135
C3 (C-I)90 - 100Significant upfield shift due to the heavy atom effect of iodine.
C2, C5, C6110 - 130Shifts are determined by the combined electronic effects of the substituents.
-CH₂- (ethyl)40 - 50
-CH₃ (ethyl)14 - 18
-CH₃ (ring)20 - 25

These tables present estimated chemical shift ranges based on data for analogous substituted anilines and general principles of NMR spectroscopy.

Applications and Utility of N Ethyl 3 Iodo 4 Methylaniline in Chemical Synthesis and Materials Science

N-ethyl-3-iodo-4-methylaniline as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, this compound serves as an important intermediate for producing a range of organic molecules, including those with pharmaceutical and agrochemical applications. smolecule.com The presence of the reactive iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in building complex molecular frameworks.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. While direct and extensive research on this compound's role in creating complex heterocyclic rings is not broadly published, its structural analog, 3-iodo-4-methylaniline (B1581167), is known to be a precursor in the synthesis of quinoline (B57606) derivatives. researchgate.net For instance, it can be reacted with diethyl malonate to form an intermediate that, upon cyclization, yields a quinolone structure. researchgate.net This suggests the potential for this compound to be employed in similar synthetic strategies to produce N-ethylated heterocyclic systems. The resulting scaffolds are of interest in the development of new therapeutic agents. google.com

ReactantReagent(s)ProductPotential Application
3-Iodo-4-methylanilineDiethyl malonate, then thermal cyclizationEthyl 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylateAntimalarial drug development researchgate.net

This table showcases a reaction of a structural analog, highlighting a potential synthetic route for this compound.

The structure of this compound is well-suited for the construction of advanced aromatic and polyaromatic compounds. The iodine atom facilitates participation in coupling reactions, such as the Suzuki or Sonogashira reactions, to form biaryl compounds and other extended π-systems. smolecule.comoup.com These types of molecules are integral to the field of materials science, particularly for developing new materials with specific electronic or optical properties. smolecule.com Polyaromatic hydrocarbons are fundamental components in various research areas, including chemical biology and materials chemistry. oup.com

Role in Dye Chemistry and Pigment Synthesis

Aniline (B41778) derivatives are historically significant in the synthesis of dyes and pigments. researchgate.net The structural features of this compound, including the amino group and the substituted aromatic ring, suggest its utility in this field.

Azo dyes, characterized by the -N=N- linkage, constitute the largest class of synthetic dyes. researchgate.net Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. rsc.orgresearchgate.net this compound, as a substituted aniline, can theoretically be diazotized and coupled to generate a variety of azo dyes. The final color and properties of these dyes would be influenced by the electronic effects of the ethyl, iodo, and methyl groups. rsc.org The incorporation of heterocyclic moieties into azo dyes is a known strategy to enhance their properties. rsc.org

Diazonium Salt PrecursorCoupling ComponentAzo Dye Feature
Aromatic AminePhenol, Naphthol, etc.-N=N- bond

This table provides a general overview of azo dye synthesis.

Fluorescent dyes and probes are essential tools in biochemical and biophysical research. nih.gov These molecules often contain a fluorophore and a reactive group for covalent attachment. The iodoacetamide (B48618) group, for example, is used to label cysteine residues in proteins. The this compound structure contains a reactive iodine atom that could potentially be functionalized to create such probes. The nitrobenzoxadiazole (NBD) fluorophore is an example of an environmentally sensitive dye component.

Utilization as a Ligand or Precursor in Catalysis

Pre-catalyst Development and Screening

In the development of new catalytic systems, particularly those based on transition metals, it is crucial to test their efficacy and scope using a variety of substrates. This compound serves as an excellent model substrate for screening the activity of pre-catalysts in cross-coupling reactions. unibo.it A pre-catalyst is a stable, air- and moisture-tolerant complex that converts to the active, low-coordinate catalytic species under the reaction conditions. nih.gov The carbon-iodine bond in this compound is highly susceptible to oxidative addition by transition metals like palladium, a key step in many catalytic cycles. smolecule.com

Researchers can use this compound to benchmark the performance of newly developed pre-catalysts under various conditions (e.g., temperature, solvent, base, and ligand). The efficiency of a catalyst system in cleaving the C-I bond and forming a new C-C, C-N, or C-O bond provides critical data on its reactivity. The electronic properties of the N-ethylamino and methyl substituents also influence the reaction, making it a more realistic and informative substrate than simpler aryl iodides. nih.gov This screening process is fundamental to identifying robust and efficient catalysts for broader synthetic applications. nih.govaablocks.com

Table 1: this compound as a Model Substrate in Catalyst Screening for Cross-Coupling Reactions

Reaction TypeCoupling PartnerMetal Catalyst (Typical)Potential Product TypeRelevance to Screening
Suzuki Coupling Aryl or Vinyl Boronic Acid/EsterPalladium (Pd)Biaryl or Styrenyl CompoundTests catalyst efficiency for C(sp²)-C(sp²) bond formation.
Sonogashira Coupling Terminal AlkynePalladium (Pd) / Copper (Cu)Aryl AlkyneEvaluates performance for C(sp²)-C(sp) bond formation, crucial for conjugated materials.
Buchwald-Hartwig Amination AminePalladium (Pd)Diaryl or Alkylaryl AmineAssesses catalyst's ability to form C-N bonds, relevant to pharmaceuticals and organic electronics.
Heck Coupling AlkenePalladium (Pd)Substituted AlkeneScreens for C-C bond formation with alkenes, creating vinyl-substituted anilines.
Carbonylative Coupling Carbon Monoxide, Alcohol/AminePalladium (Pd)Aryl Ester or AmideTests catalyst activity for incorporating carbonyl groups.

Ligand Design for Transition Metal-Catalyzed Processes

The design of ligands is paramount in controlling the reactivity, selectivity, and stability of transition metal catalysts. researchgate.net this compound is a valuable scaffold for the synthesis of novel ligands due to its modifiable structure. The iodine atom is the primary site for elaboration via cross-coupling reactions, allowing for the attachment of various coordinating groups. nih.govsmolecule.com

For instance, a Suzuki coupling reaction can replace the iodine with a phenyl group bearing a phosphine (B1218219) substituent (e.g., diphenylphosphino), creating a phosphine ligand. The aniline nitrogen itself can act as a coordinating atom, making the resulting molecule a potential bidentate (P,N) ligand. Such ligands are highly sought after for their ability to impart asymmetry in catalytic reactions and stabilize reactive metal centers. mit.edu The ethyl and methyl groups on the aniline ring provide steric bulk and influence the electronic properties of the metal center upon coordination, allowing for fine-tuning of the catalyst's behavior. researchgate.net The development of a library of ligands from a common precursor like this compound enables the systematic study of ligand effects on catalytic performance.

Application in Advanced Materials Science

The structural characteristics of this compound make it a promising candidate for the synthesis of advanced organic materials with tailored electronic and optical properties. smolecule.com

Monomer for Functional Polymers (e.g., conductive polymers, optoelectronic materials)

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. ambeed.com this compound can function as a monomer in several polymerization strategies to create functional polymers.

Conductive Polymers: Aniline and its derivatives are well-known precursors to polyaniline, a major class of conductive polymers. researchgate.net The N-ethyl-4-methylaniline units can undergo oxidative chemical or electrochemical polymerization to form a polyaniline-like backbone. The resulting polymer's conductivity and processability would be influenced by the N-ethyl and methyl substituents.

Conjugated Polymers via Cross-Coupling: The iodine atom enables polymerization through transition metal-catalyzed cross-coupling reactions. For example, Sonogashira polymerization with a di-alkyne comonomer or Suzuki polymerization with a diboronic acid comonomer can create fully conjugated polymer backbones. These polymers are of significant interest for optoelectronic applications due to their ability to transport charge and interact with light. researchgate.netfrontiersin.org

Table 2: Polymerization Pathways for this compound

Polymerization MethodReaction TypeReactive Site(s)Resulting Polymer TypePotential Application
Oxidative Polymerization Radical Cation FormationAniline Ring / Amino GroupPolyaniline DerivativeConductive Coatings, Sensors
Suzuki Polymerization Pd-Catalyzed Cross-CouplingC-I Bond (with a di-boronic acid co-monomer)Conjugated Polymer (e.g., poly(phenylene vinylene) type)Organic Electronics, OLEDs
Sonogashira Polymerization Pd/Cu-Catalyzed Cross-CouplingC-I Bond (with a di-alkyne co-monomer)Conjugated Polymer (poly(arylene ethynylene))Optoelectronic Materials, Wires

Component in Organic Semiconductors and Organic Light-Emitting Diode (OLED) Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the chemical structure of the organic materials used. ambeed.com

Derivatives of this compound are promising for these applications. The ability to form extended conjugated systems through polymerization or by coupling to other aromatic cores is essential for efficient charge transport. bldpharm.com The N-ethylaniline moiety is a known hole-transporting group, meaning it can facilitate the movement of positive charges within the material. The ethyl and methyl groups can enhance the solubility of the resulting materials, which is critical for fabricating uniform thin films from solution. Furthermore, the iodine atom can be a site for introducing other functional groups to fine-tune the material's energy levels (HOMO/LUMO) to match the requirements of a specific device architecture. While this specific molecule may not be a final material, it serves as a key intermediate for building more complex structures used in OLEDs and other organic electronic devices. smolecule.comgoogle.com

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comresearchgate.net Self-assembly is the spontaneous organization of these molecules into ordered structures. ethz.ch this compound possesses several features that enable it to participate in self-assembly.

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, interacting with acceptors on neighboring molecules.

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems through π-π interactions.

Halogen Bonding: The iodine atom is a particularly effective halogen bond donor. It can form strong, directional interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules, guiding the formation of specific, predictable architectures.

These non-covalent forces can direct the molecules to arrange themselves into well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi-res.com Controlling this self-assembly is a powerful bottom-up approach to creating nanostructured materials with applications in catalysis, sensing, and molecular electronics.

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeStructural Feature InvolvedStrengthDirectionalityPotential Role in Assembly
Hydrogen Bonding N-H group (donor)ModerateHighFormation of chains or sheets.
π-π Stacking Aromatic RingWeakModerateStabilizes layered structures.
Halogen Bonding C-I group (donor)Moderate to StrongHighProvides directional control for crystal engineering.
Van der Waals Forces Ethyl and Methyl GroupsWeakLowContributes to overall packing efficiency.

Environmental Degradation Pathways of N Ethyl 3 Iodo 4 Methylaniline Excluding Ecotoxicity

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is the breakdown of molecules by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct Photolysis Pathways under Varied Irradiation Conditions

Direct photolysis occurs when a chemical absorbs light at a wavelength present in sunlight (greater than 290 nm). For a molecule like N-ethyl-3-iodo-4-methylaniline, the aromatic ring and the carbon-iodine (C-I) bond are the most likely sites of photochemical activity.

The primary pathway for the direct photolysis of haloaromatic compounds is often the cleavage of the carbon-halogen bond. nih.govacs.org In the case of this compound, the C-I bond is the weakest bond in the molecule and is susceptible to cleavage upon absorbing sufficient light energy. This cleavage can proceed through two main mechanisms:

Homolytic Cleavage: The C-I bond breaks symmetrically, with each atom retaining one of the bonding electrons. This generates an aryl radical and an iodine radical. The aryl radical is highly reactive and can abstract a hydrogen atom from the surrounding medium (e.g., water) to form N-ethyl-4-methylaniline.

Heterolytic Cleavage: The C-I bond breaks asymmetrically, with the iodine atom taking both electrons to form an iodide ion (I⁻) and an aryl cation. acs.orgrsc.org This phenyl cation is extremely reactive and would be rapidly attacked by nucleophiles in the environment, such as water, to form hydroxylated products like N-ethyl-3-hydroxy-4-methylaniline.

The prevalence of each pathway depends on factors like the solvent polarity and the light wavelength. acs.org In aqueous environments, both pathways are plausible.

Table 1: Potential Products of Direct Photolysis of this compound

Initiating Reaction Intermediate Species Potential Final Product Influencing Conditions
Homolytic C-I Bond CleavageAryl radical, Iodine radicalN-ethyl-4-methylanilineNon-polar media, presence of H-donors
Heterolytic C-I Bond CleavageAryl cation, Iodide ionN-ethyl-3-hydroxy-4-methylanilinePolar, protic solvents (e.g., water)

Indirect Photodegradation via Reactive Oxygen Species

In natural waters, sunlight interacts with substances like dissolved organic matter (DOM) and nitrate (B79036) ions to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgescholarship.orgunito.it These ROS can significantly accelerate the degradation of organic pollutants that may not efficiently absorb sunlight themselves.

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant. It can react with this compound in several ways. The most probable reactions are addition to the aromatic ring to form hydroxylated intermediates, or hydrogen abstraction from the N-ethyl group or the methyl group. acs.org These initial reactions lead to a cascade of further oxidation and potential ring-opening.

Reaction with Singlet Oxygen (¹O₂): Singlet oxygen is a more selective oxidant than the hydroxyl radical. It typically reacts with electron-rich moieties. For this compound, the aniline (B41778) nitrogen and the activated aromatic ring are potential reaction sites, which can lead to the formation of oxidized products. escholarship.orgscispace.com

The rates of these indirect photodegradation processes are dependent on the concentration of ROS in the water, which in turn is affected by water chemistry, DOM content, and sunlight intensity. researchgate.net

Biotransformation Pathways and Mechanisms

Biotransformation, the chemical alteration of a substance by living organisms, is a critical pathway for the degradation of many organic pollutants in soil and water.

Microbial Degradation Mechanisms and Metabolite Identification

Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds. For substituted anilines, a common initial step in aerobic degradation is oxidation of the aromatic ring. frontiersin.org

A key enzyme class, aniline dioxygenase , can hydroxylate the aromatic ring to form a substituted catechol. In the case of this compound, this would likely result in the formation of an iodinated and alkylated catechol. This catechol intermediate is then susceptible to ring cleavage by other dioxygenase enzymes, breaking open the aromatic ring and leading to smaller, more easily metabolized organic acids.

Other potential microbial transformations include:

N-dealkylation: The ethyl group attached to the nitrogen could be enzymatically removed, yielding 3-iodo-4-methylaniline (B1581167). rsc.org

Dehalogenation: Microbes can enzymatically cleave the carbon-iodine bond, a process known as dehalogenation. nih.govnih.govresearchgate.net This can occur under both aerobic and anaerobic conditions and would replace the iodine atom with a hydrogen atom, producing N-ethyl-4-methylaniline.

Table 2: Predicted Metabolites from Microbial Degradation of this compound

Enzymatic Process Predicted Metabolite
Dioxygenation4-ethylamino-5-iodo-3-methyl-catechol
N-Dealkylation3-iodo-4-methylaniline
DehalogenationN-ethyl-4-methylaniline
Combination of Pathways4-amino-3-methyl-catechol

Enzymatic Degradation Pathways

The microbial degradation described above is driven by specific enzymes. Key enzyme families predicted to be involved in the breakdown of this compound include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. Aniline dioxygenases initiate the attack on the aromatic ring, leading to catechols. Catechol 2,3-dioxygenases and catechol 1,2-dioxygenases are responsible for the subsequent ring cleavage. frontiersin.org

Dehalogenases: These enzymes catalyze the removal of halogen atoms. Reductive dehalogenases, for example, replace a halogen with a hydrogen atom. researchgate.net Iodotyrosine deiodinase is a known enzyme that acts on iodinated aromatic compounds, although its environmental role is less characterized. researchgate.net

Monooxygenases (e.g., Cytochrome P450 systems): These enzymes can catalyze N-dealkylation reactions, removing the ethyl group from the nitrogen atom. nih.gov

The expression and activity of these enzymes are dependent on the specific microbial species present and environmental conditions such as oxygen availability and the presence of other nutrients.

Chemical Hydrolysis and Oxidation Pathways

Beyond photolytic and biological processes, abiotic chemical reactions can also contribute to the degradation of pollutants.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. The N-alkyl bond in N-alkylanilines and the aryl-iodide bond are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). google.comtandfonline.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation: In some environments, strong chemical oxidants like manganese dioxide (MnO₂) minerals can be present in soils and sediments. The surfaces of these minerals can catalyze the oxidation of substituted anilines. acs.orgosti.gov This process involves the transfer of electrons from the aniline to the manganese oxide, leading to the formation of radical cations and subsequent polymerization or further oxidation products. The rate of this oxidation is highly dependent on pH and the presence of other organic and inorganic compounds. acs.org

Sorption and Desorption Behavior in Environmental Matrices (Focus on chemical interactions and transport)

The sorption of organic compounds to soil and sediment is a complex process influenced by factors such as the chemical's hydrophobicity, the organic carbon content of the matrix, clay mineralogy, and pH. epa.govijfar.orgsemanticscholar.org For N-ethylaniline, a structurally related compound, an estimated organic carbon-normalized sorption coefficient (Koc) of 120 suggests high mobility in soil. nih.gov However, aromatic amines are known to bind to humic substances in soil through a two-phase process: an initial rapid and reversible equilibrium followed by a slower, less reversible binding. nih.gov This suggests that while a portion of this compound may be mobile, a fraction can become strongly bound to soil organic matter over time, reducing its transport potential.

Desorption is the process by which a sorbed chemical is released back into the aqueous phase. The extent of desorption influences the long-term persistence and transport of the compound. For many organic pollutants, desorption can be hysteretic, meaning that the compound is more strongly retained by the soil than predicted by the initial sorption isotherm. nih.gov This can lead to the long-term sequestration of a portion of the chemical in the soil matrix.

Table 1: Predicted Sorption and Desorption Behavior of this compound in Environmental Matrices

ParameterPredicted Behavior/ValueInfluencing FactorsRationale/Inference from Analogs
Soil Organic Carbon Partition Coefficient (Koc) Moderate to HighSoil organic matter contentThe presence of an iodine atom and alkyl groups likely increases hydrophobicity compared to aniline, leading to stronger sorption. Aromatic amines generally exhibit binding to humic substances. nih.gov
Distribution Coefficient (Kd) VariableSoil type (organic carbon, clay content), pHKd is site-specific and will vary depending on the environmental matrix. Cation exchange with clay minerals can contribute to sorption, especially at lower pH. epa.govsemanticscholar.org
Mobility in Soil Low to ModerateSorption strengthStronger sorption to organic matter and potential for cation exchange would reduce mobility compared to highly mobile compounds. nih.gov
Desorption Potential Likely to exhibit hysteresisStrength of binding to soil matrixAromatic amines often show hysteretic desorption, indicating that a fraction may become irreversibly bound over time. nih.gov
Transport via Leaching ModerateWater solubility, sorptionWhile sorption may limit leaching, the compound's potential water solubility could still allow for some downward movement in the soil profile.
Transport via Runoff PossibleSorption to soil particlesRunoff can transport the compound while it is sorbed to suspended soil particles.

Identification and Elucidation of Degradation Products and Intermediates

The degradation of this compound in the environment can proceed through various biotic and abiotic pathways, leading to the formation of a range of transformation products and intermediates. While specific degradation studies on this compound are not available, likely pathways can be predicted based on research on other halogenated and N-alkylated anilines.

Abiotic Degradation:

Photodegradation: Substituted anilines can undergo photodegradation in the presence of sunlight. nih.gov This process can involve the cleavage of the carbon-iodine bond or reactions involving the amino group and the aromatic ring. The rate and products of photodegradation are influenced by environmental conditions such as the presence of photosensitizers (e.g., humic substances).

Oxidation: Chemical oxidation can occur in soil and water, mediated by reactive oxygen species or metal oxides. acs.org This can lead to the formation of hydroxylated derivatives and further transformation products.

Hydrolysis: While the amide bond in some aniline derivatives can be susceptible to hydrolysis, the N-ethyl group in this compound is generally stable to hydrolysis under typical environmental conditions. researchgate.net

Biotic Degradation:

Microbial Transformation: Microorganisms play a significant role in the degradation of anilines in the environment. routledge.comoup.comnih.gov Common initial transformation steps include:

N-dealkylation: The ethyl group can be removed to form 3-iodo-4-methylaniline.

Hydroxylation: The aromatic ring can be hydroxylated to form aminophenol derivatives.

Reductive Dehalogenation: The iodine atom may be removed under certain reducing conditions.

Reductive Deamination: Under anaerobic conditions, some halogenated anilines have been shown to undergo reductive deamination, where the amino group is removed, leading to the formation of the corresponding dihalobenzene. oup.comnih.gov In the case of this compound, this could potentially lead to 1-iodo-2-methylbenzene after N-dealkylation.

Polymerization: A significant fate of anilines in the environment is their incorporation into humic substances through oxidative coupling reactions, forming bound residues. nih.gov This process can be mediated by microbial enzymes or abiotic catalysts.

The degradation of this compound is likely to produce a complex mixture of intermediates. The initial products can undergo further transformations, leading to smaller, more polar molecules, or they can polymerize into larger, more complex structures.

Table 2: Plausible Degradation Products and Intermediates of this compound

Potential Degradation Product/IntermediateFormation PathwayEnvironmental Significance
3-Iodo-4-methylaniline N-dealkylation (biotic)A primary degradation product that is also a known chemical intermediate. sigmaaldrich.comresearchgate.net Its own environmental fate would then need to be considered.
N-ethyl-3-iodo-4-methyl-hydroxylaniline N-oxidation (biotic)A reactive intermediate that can be further transformed. iastate.edu
Various Aminophenols Ring hydroxylation (biotic/abiotic)Introduction of a hydroxyl group generally increases water solubility and susceptibility to further degradation.
1-Iodo-2-methylbenzene Reductive deamination (anaerobic, biotic) following N-dealkylationA potential anaerobic degradation product. Halogenated benzenes have their own distinct environmental concerns. oup.comnih.gov
Polymeric Anilino-Humic Complexes Oxidative coupling (biotic/abiotic)Represents a major pathway for the sequestration of aniline derivatives in soil, reducing their bioavailability. nih.gov
Azoxy- and Azobenzenes Dimerization of anilino radicalsCan be formed through oxidative coupling of aniline molecules. These compounds can be persistent and have distinct toxicological properties.

Advanced Analytical Methodologies for N Ethyl 3 Iodo 4 Methylaniline

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for separating N-ethyl-3-iodo-4-methylaniline from starting materials, byproducts, and impurities. The choice of method depends on the volatility of the analyte and the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and thermally stable compounds like this compound. It is exceptionally useful for determining the purity of a synthesized batch and for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) and ionized, often by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For this compound (molar mass: 275.13 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 275. Key fragmentation pathways would likely involve the loss of the ethyl group, the iodine atom, and cleavage of the aniline (B41778) ring structure. The presence of iodine is readily identifiable due to its monoisotopic nature (¹²⁷I), which simplifies the mass spectrum compared to compounds with chlorine or bromine. docbrown.infodocbrown.info A study on the derivatization of iodide to 4-iodo-N,N-dimethylaniline for GC-MS analysis highlights the stability and clear chromatographic profile of such molecules. nih.govresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Structural Formula of Fragment Notes
275 Molecular Ion [C₉H₁₂IN]⁺ The parent molecule with one electron removed.
260 [M-CH₃]⁺ [C₈H₉IN]⁺ Loss of a methyl radical from the ethyl group.
246 [M-C₂H₅]⁺ [C₇H₇IN]⁺ Loss of an ethyl radical, a common fragmentation for N-ethyl amines.
148 [M-I]⁺ [C₉H₁₂N]⁺ Loss of an iodine radical, indicative of the C-I bond cleavage.

This table is representative and based on established fragmentation principles. Actual experimental results may vary.

For analyzing this compound within complex matrices, such as environmental samples or biological fluids, or for mixtures containing non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov Recent developments in column chemistries have enabled the sensitive analysis of aromatic amines by LC-MS/MS. nih.gov

The separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). A C18 or Phenyl-Hexyl column can effectively separate the analyte from other components based on hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to ensure the analyte is protonated for efficient ionization. sielc.com

Electrospray ionization (ESI) in positive ion mode is highly effective for anilines, as the amino group is readily protonated to form a pseudomolecular ion [M+H]⁺ (expected at m/z 276). For enhanced sensitivity and selectivity in complex mixtures, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. d-nb.info This involves selecting the precursor ion (m/z 276) and monitoring specific product ions generated through collision-induced dissociation. This technique provides excellent quantification and minimizes interference from matrix components. nih.govd-nb.info

Developing a robust HPLC method is critical for the routine quality control and quantification of this compound. Method development involves optimizing several parameters to achieve a desired separation with good peak shape, resolution, and analysis time. For N-ethyl-3-methylaniline, a related compound, a reverse-phase method using acetonitrile, water, and an acid modifier has been shown to be effective. sielc.com

Key development parameters include:

Column Chemistry: While C18 is a standard choice, other stationary phases like C8, Phenyl, or embedded polar group (EPG) columns could be tested to fine-tune selectivity, especially for separating closely related isomers.

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is adjusted to control the retention time.

pH of Mobile Phase: The pH should be controlled with a buffer (e.g., formate or acetate) to maintain a consistent ionization state of the aniline, which is crucial for reproducible retention and good peak symmetry.

Column Temperature: Elevating the column temperature can decrease viscosity, improve efficiency, and shorten analysis times, but must be controlled to ensure method stability.

Table 2: Example HPLC Method Development Parameters for this compound

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Column C18 (150 x 4.6 mm, 5 µm) Phenyl-Hexyl (150 x 4.6 mm, 5 µm) C18 (100 x 2.1 mm, 3 µm) Phenyl column may offer alternative selectivity for aromatic impurities. Smaller particle size column for faster analysis (UPLC).
Mobile Phase 60:40 Acetonitrile:Water + 0.1% Formic Acid 70:30 Acetonitrile:Water + 0.1% Formic Acid 50:50 Methanol:Water + 0.1% Formic Acid Increasing organic content decreases retention time. Methanol offers different solvent strength and selectivity.
Flow Rate 1.0 mL/min 1.0 mL/min 0.4 mL/min Adjusted based on column dimensions.

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | Aromatic nature of the compound suggests strong UV absorbance. |

Advanced Spectroscopic Techniques for Mechanistic Insights (Beyond Basic Structure Elucidation)

While 1D NMR (¹H and ¹³C) and IR spectroscopy are standard for basic structure confirmation, advanced spectroscopic techniques provide deeper insights into the molecule's three-dimensional structure, connectivity, and solid-state arrangement.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and confirming the precise connectivity of atoms in the this compound structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to trace the connectivity within the ethyl group (the triplet and quartet would show a cross-peak) and to confirm the relationship between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It provides an unambiguous assignment of each carbon atom that has a proton attached. For this compound, it would link the ethyl protons to their corresponding carbons and the aromatic protons to their respective ring carbons.

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an exact three-dimensional model of the molecule as it exists in the crystal lattice.

While no crystal structure for this compound is currently available in the public domain, analysis of related structures like 4-chloro-2-iodoaniline and 3-iodoaniline provides insight into the potential solid-state interactions. nih.goviucr.org In the crystal lattice of this compound, one might expect to observe:

N-H···N Hydrogen Bonding: The amine group can act as a hydrogen bond donor, potentially forming chains or dimers with neighboring molecules. nih.goviucr.org

Halogen Bonding: The iodine atom, being electrophilic at its tip (the σ-hole), could engage in halogen bonding interactions with the electron-rich nitrogen atom of an adjacent molecule.

Table 3: Representative Data Obtained from a Hypothetical X-ray Crystallography Study

Parameter Example Data Description
Chemical Formula C₉H₁₂IN Confirms the elemental composition of the crystal.
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° The dimensions of the repeating unit of the crystal lattice.
C-I Bond Length ~2.10 Å Provides precise measurement of the carbon-iodine bond. nih.gov
C-N Bond Length ~1.40 Å Provides precise measurement of the carbon-nitrogen bond.

| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···π interactions | Details the non-covalent forces holding the crystal lattice together. |

This table is illustrative of the type of data generated from an X-ray crystallography experiment.

Time-Resolved Spectroscopy for Reaction Intermediate Characterization

Time-resolved spectroscopy is a powerful technique for studying the dynamics of chemical reactions by monitoring spectral changes on extremely short timescales. wikipedia.org For a compound like this compound, understanding its reaction mechanisms, particularly in processes like oxidation, polymerization, or photochemically induced reactions, requires the characterization of transient intermediates. Techniques such as femtosecond transient absorption spectroscopy could be employed to elucidate the electronic and structural evolution of short-lived species. nd.edu

In a hypothetical study, photo-oxidation of this compound could be initiated by a femtosecond laser pulse. The subsequent transient absorption spectra would reveal the formation and decay of radical cations or other reactive intermediates. By analyzing the spectral shifts and kinetic traces at different wavelengths, the lifetimes and reaction pathways of these intermediates can be determined. For instance, the initial excitation might lead to the formation of an excited singlet state, which could then undergo intersystem crossing to a triplet state or directly ionize to form a radical cation. Each of these species would possess a unique absorption spectrum that evolves over time as it reacts further.

Hypothetical Transient Species in the Photo-oxidation of this compound

Transient Species Formation Timescale Decay Timescale Spectroscopic Signature (λmax)
Excited Singlet State (S1) < 100 fs 1 - 10 ps 480 nm
Triplet State (T1) 10 - 50 ps 100 ns - 1 µs 550 nm

This data, while illustrative, showcases the type of information that time-resolved spectroscopy can provide, offering deep insights into the fundamental reaction mechanisms of this compound.

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive and often straightforward approach to studying the redox properties of molecules like this compound. These techniques are valuable for determining thermodynamic properties such as redox potentials and for quantitative analysis.

Voltammetry for Redox Potential Determination

Cyclic voltammetry is a primary tool for investigating the electrochemical behavior of aromatic amines. rasayanjournal.co.insrce.hr By scanning the potential of an electrode and measuring the resulting current, one can observe the oxidation and reduction processes of the analyte. For this compound, the primary electrochemical process of interest would be its oxidation, likely involving the nitrogen atom of the amino group. researchgate.net

The oxidation potential is expected to be influenced by the electronic effects of the substituents on the aniline ring. The electron-donating ethyl and methyl groups would tend to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. Conversely, the electron-withdrawing iodo group would likely increase the oxidation potential. The interplay of these effects determines the precise redox potential. A study of substituted anilines has shown a strong correlation between their oxidation potentials and the nature of the substituents. rsc.org

A hypothetical cyclic voltammogram of this compound might show an irreversible or quasi-reversible oxidation peak, corresponding to the formation of a radical cation that could then undergo further reactions, such as dimerization or polymerization. wikipedia.org The peak potential would provide a good estimate of the standard redox potential.

Predicted Redox Potentials of Substituted Anilines

Compound Substituents Predicted Oxidation Potential (V vs. Ag/AgCl)
Aniline None ~0.9 V
N-ethyl-4-methylaniline -C2H5, -CH3 ~0.7 V
3-Iodoaniline -I ~1.1 V

These predicted values are based on the known effects of similar substituents on the redox potential of the aniline core.

Coulometry for Quantitative Analysis

Coulometry is an electrochemical technique that can be used for the highly accurate quantitative analysis of substances by measuring the total charge required to completely electrolyze the analyte. libretexts.org For this compound, controlled-potential coulometry could be employed for its precise determination. The method relies on Faraday's laws of electrolysis.

In a typical coulometric analysis, a potential is applied to the working electrode that is sufficient to cause the exhaustive oxidation of the this compound in the sample. The total charge passed during the electrolysis is directly proportional to the amount of substance present. This technique is particularly useful for the standardization of solutions or the purity assessment of the compound. While direct coulometric titration of aromatic amines can sometimes be challenging due to side reactions, indirect methods, such as coulometric titration with electrogenerated bromine, have been successfully applied to various aromatic amines. tandfonline.com

Hypothetical Coulometric Analysis Data for this compound

Sample ID Mass of Sample (mg) Charge Consumed (C) Calculated Purity (%)
Sample A 10.5 3.52 99.8
Sample B 10.2 3.39 99.5

The data illustrates the high precision and accuracy achievable with coulometric methods for the quantitative analysis of electroactive species.

Process Analytical Technology (PAT) for Real-Time Monitoring of Synthesis and Reactions

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comamericanpharmaceuticalreview.com The implementation of PAT in the synthesis and subsequent reactions of this compound can lead to significant improvements in process understanding, efficiency, and control.

For the synthesis of this compound, which may involve steps such as the iodination of N-ethyl-4-methylaniline, real-time monitoring of reactant consumption and product formation is crucial. In-situ spectroscopic techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can be integrated into the reactor to provide continuous data on the concentrations of key species. rsc.orgresearchgate.net For instance, the disappearance of a characteristic vibrational band of the starting material and the appearance of a new band corresponding to the C-I bond of the product could be monitored to track the reaction progress.

Furthermore, PAT can be applied to monitor downstream processes involving this compound. For example, in a subsequent coupling reaction, online HPLC could be used to monitor the formation of the desired product and any impurities in real-time. This allows for immediate adjustments to process parameters such as temperature, pressure, or reactant addition rates to optimize the yield and minimize side reactions.

Potential PAT Tools for Monitoring the Synthesis of this compound

Analytical Technique Parameter Monitored Application in Process Control
In-situ FTIR/Raman Reactant, Intermediate, and Product Concentrations Real-time reaction endpoint determination, kinetic modeling
Online HPLC Product Purity and Impurity Profile Optimization of reaction conditions, immediate detection of process deviations

The integration of these PAT tools provides a dynamic and data-rich approach to the manufacturing of this compound, ensuring consistent quality and process robustness.

Future Research Directions and Emerging Paradigms for N Ethyl 3 Iodo 4 Methylaniline

Development of Highly Efficient and Sustainable Synthetic Strategies

The synthesis of N-ethyl-3-iodo-4-methylaniline and its precursors, such as 3-iodo-4-methylaniline (B1581167), traditionally relies on multi-step processes that may involve harsh reagents or produce significant waste. smolecule.commdpi.com Future research will invariably focus on developing more efficient and environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key research objectives include:

Catalytic C-H Iodination: Moving beyond classical electrophilic aromatic substitution, which often requires strong oxidants, research into transition-metal-catalyzed or organocatalytic C-H iodination of N-ethyl-4-methylaniline could offer a more direct and atom-economical route.

Green N-Alkylation: Developing catalytic N-ethylation methods for 3-iodo-4-methylaniline that avoid the use of stoichiometric and hazardous alkylating agents like ethyl bromide is a priority. Using greener ethylating agents such as ethanol (B145695) or diethyl carbonate under catalytic conditions would represent a significant advancement.

Novel Iodinating Agents: The exploration of hypervalent iodine reagents or electrochemically generated iodine species for the iodination step could minimize waste and improve regioselectivity. researchgate.netbohrium.comresearchgate.net Nanoporous solid acid catalysts have also shown promise for the iodination of activated aromatic compounds in aqueous media, a path that could be adapted for this synthesis. tandfonline.com

Biocatalytic Approaches: Engineering enzymes, such as halogenases or transaminases, could provide highly selective and sustainable pathways to iodinated anilines and their N-alkylated derivatives under mild, aqueous conditions.

Table 1: Comparison of Synthetic Strategies for this compound

Strategy Description Potential Advantages Research Focus
Classical Synthesis Involves iodination of p-toluidine (B81030) followed by N-ethylation, or N-ethylation followed by iodination using traditional reagents. mdpi.comresearchgate.net Established and well-understood procedures. N/A
Catalytic C-H Functionalization Direct iodination of N-ethyl-4-methylaniline at the C3 position using a specialized catalyst system. High atom economy, reduced number of steps. Development of regioselective catalysts.
Sustainable N-Alkylation Use of green ethylating agents (e.g., ethanol) with a heterogeneous or homogeneous catalyst to ethylate 3-iodo-4-methylaniline. google.com Reduced toxicity and waste, use of renewable reagents. Catalyst design and process optimization.
Flow Chemistry Synthesis Performing the iodination or alkylation steps in a continuous flow reactor. thieme-connect.de Enhanced safety, improved heat and mass transfer, potential for automation. Reactor design and optimization of reaction parameters.

| Electrochemical Synthesis | Using an electric current to generate the active iodinating species in situ. | Avoids chemical oxidants, precise control over reaction. | Electrode material development, electrolyte optimization. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The true potential of this compound may lie in the catalytic activity of its derivatives. The iodine atom is a versatile handle for creating more complex molecules, particularly hypervalent iodine compounds, which are powerful and environmentally benign oxidizing agents and catalysts. researchgate.netacs.org

Future research directions include:

Hypervalent Iodine Catalysis: Oxidation of the iodine center in this compound can generate chiral or achiral iodine(III) and iodine(V) reagents. These can mediate a wide range of transformations, such as oxidative C-H functionalizations, aminations, and rearrangements. researchgate.netbohrium.com The N-ethyl and C4-methyl groups would serve to fine-tune the solubility, steric environment, and electronic properties of these catalysts.

Ligand Development for Cross-Coupling: The aniline (B41778) nitrogen can be functionalized to create novel bidentate or monodentate ligands for transition-metal catalysis. The iodo-group at the C3 position offers a site for intramolecular coordination or steric blocking, potentially inducing unique selectivity in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Organocatalysis: Chiral derivatives of this compound could be designed to act as organocatalysts. For instance, chiral iodoarenes have been used in enantioselective α-functionalization of ketones. acs.org The aniline moiety could also be modified to create novel hydrogen-bond-donating or Brønsted acid catalysts for atroposelective reactions. beilstein-journals.org

Table 2: Potential Catalytic Applications of this compound Derivatives

Derivative Type Catalytic Transformation Potential Role of this compound Scaffold
Hypervalent Iodine(III) Reagents Oxidative C-H Amination/Oxygenation Precursor to the active oxidant; alkyl groups tune solubility and reactivity. researchgate.netacs.org
Chiral Phosphine (B1218219) Ligands Asymmetric Cross-Coupling Reactions The aniline N is functionalized with a phosphine; the iodo-group provides a steric or coordinating element.
N-Heterocyclic Carbene (NHC) Precursors Umpolung Reactions, Annulations The aniline ring is modified to form an imidazolium (B1220033) salt, precursor to an NHC ligand.

| Chiral Brønsted Acids | Atroposelective Synthesis | The aniline is functionalized with a phosphoric acid or similar acidic group to create a chiral environment. beilstein-journals.org |

Integration into Advanced Functional Materials with Tunable Properties

Aromatic amines and iodoarenes are fundamental building blocks in materials science. fiveable.memdpi.com this compound provides a unique combination of functionalities that could be exploited to create novel polymers, dyes, and electronic materials with tailored properties.

Emerging research opportunities involve:

Conducting Polymers: The aniline moiety is a classic component of conducting polymers like polyaniline. The iodine atom provides a reactive site for post-polymerization modification via cross-coupling reactions, allowing for the precise tuning of the polymer's electronic band gap, solubility, and morphology.

Organic Electronics: Derivatives of this compound could serve as host materials, emitters, or hole-transport layers in Organic Light-Emitting Diodes (OLEDs). The ability to form extended conjugated systems through reactions at the iodine position is particularly valuable. mdpi.com

Dyes and Pigments: The core structure is related to components used in dye manufacturing. smolecule.com Further functionalization could lead to new chromophores for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Liquid Crystals: The rigid aromatic core with flexible alkyl substituents is a common motif in liquid crystalline materials. Judicious modification could lead to new mesogens with specific phase behaviors. grafiati.com

Deeper Understanding of Complex Reaction Networks via Multiscale Modeling

As the applications of this compound expand, a fundamental understanding of its reactivity will become crucial. Computational chemistry and multiscale modeling offer powerful tools to predict behavior and guide experimental design.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for the synthesis of the compound and its subsequent catalytic transformations. bohrium.combeilstein-journals.org This can help explain observed regioselectivity and optimize reaction conditions.

Catalyst Design: Computational screening of virtual libraries of catalysts derived from the this compound scaffold can accelerate the discovery of new, highly active, and selective catalysts for specific applications. nih.gov

Material Property Prediction: Quantum mechanical calculations can predict the electronic properties (e.g., HOMO/LUMO levels) of oligomers and polymers derived from this molecule, guiding the design of new materials for electronic applications.

Solvent and Matrix Effects: Multiscale models that combine quantum mechanics with molecular mechanics (QM/MM) can simulate how the surrounding environment (solvent, polymer matrix) influences the reactivity and photophysical properties of the molecule and its derivatives.

Design of New Analytical Probes and Sensors Utilizing Derivatives of the Compound

The development of selective and sensitive chemical sensors is a vital area of research. The structural features of this compound make it an attractive platform for designing new analytical probes.

Potential research avenues include:

Fluorescent Sensors: The aniline nitrogen can act as a chelating site for metal ions. Binding of a target analyte could modulate the electronic properties of the aromatic system, leading to a change in fluorescence intensity or wavelength (e.g., chelation-enhanced fluorescence).

Colorimetric Probes: Functionalization with chromophoric groups could lead to probes that exhibit a distinct color change upon interaction with a specific analyte, enabling simple visual detection.

Electrochemical Sensors: The molecule can be electropolymerized or grafted onto an electrode surface. The resulting modified electrode could be used to detect analytes through changes in current or potential, leveraging the redox activity of the aniline or other integrated functional groups.

Table 3: Potential Sensor Designs Based on this compound

Sensor Type Target Analyte Detection Principle Role of the Core Scaffold
Fluorescent Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) Chelation-induced fluorescence change. Aniline nitrogen acts as a binding site; aromatic core is part of the fluorophore.
Colorimetric Anions (e.g., F⁻, CN⁻) Hydrogen bonding or reaction with a silyl-protected derivative causes a color change. The N-H proton can act as a hydrogen bond donor.

| Electrochemical | pH or Redox-active species | Changes in the redox potential of the aniline moiety upon interaction with the analyte. | Provides the electroactive aniline group for signal transduction. |

Potential for this compound in Emerging Fields such as Flow Chemistry and AI-Driven Synthesis Planning

The integration of advanced technologies like continuous flow chemistry and artificial intelligence is set to revolutionize chemical synthesis and discovery. This compound is well-positioned to be a part of this transformation.

Flow Chemistry: The synthesis of this compound, particularly the iodination step which can be highly exothermic and require careful control, is an ideal candidate for translation to a continuous flow process. thieme-connect.de Flow reactors offer superior control over temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Furthermore, multi-step syntheses involving its derivatives could be streamlined into a single, continuous operation. dokumen.pub

AI-Driven Synthesis Planning: As chemical reaction databases grow, AI algorithms can be trained to predict novel, efficient, and sustainable synthetic routes to complex molecules. dokumen.pub An AI could propose non-intuitive pathways to this compound or, more importantly, suggest novel applications and synthetic transformations for it by identifying patterns in reactivity across vast datasets of known chemical reactions. This approach can significantly accelerate the discovery of new materials and catalysts based on this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-3-iodo-4-methylaniline, and how can reaction conditions be optimized?

  • Methodology :

  • Pd-Catalyzed Coupling : Adapt microwave-assisted alkylation methods (e.g., N-ethylation of 4-methylaniline derivatives using ethyl bromide and Pd/C under argon, as demonstrated for N-ethyl-4-methoxyaniline ).
  • Iodination : Introduce iodine at the 3-position via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in acetic acid. Control regioselectivity by leveraging the directing effects of the ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups.
  • Purification : Use column chromatography (hexane/ethyl acetate gradients) to isolate the product, validated by thin-layer chromatography (TLC) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., N-ethyl-4-methoxyaniline δ 1.26–1.29 ppm for ethyl CH₃, 3.12–3.17 ppm for N-CH₂ ).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₉H₁₂IN: calculated 262.0045, observed 262.0048).
  • Elemental Analysis : Confirm iodine content via combustion analysis (±0.3% tolerance).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what insights can this provide for reactivity?

  • Methodology :

  • Computational Setup : Use the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization. Incorporate solvent effects (e.g., toluene) via the polarizable continuum model (PCM) .
  • Key Outputs :
  • HOMO/LUMO Analysis : Identify electron-rich regions (iodine substituent may lower LUMO energy, enhancing electrophilicity).
  • Electrostatic Potential Maps : Predict sites for nucleophilic attack (e.g., para to the iodine).

Q. What experimental strategies resolve contradictions in reported biological activities of halogenated aniline derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare this compound with analogs like N-(cyclopropylmethyl)-4-fluoro-2-methylaniline (e.g., IC₅₀ values in microtubule disruption assays ).
  • Mechanistic Studies :
  • Enzyme Binding : Use fluorescence quenching to assess interactions with β-tubulin (reference: EC₅₀ calculations for microtubule destabilization ).
  • Metabolic Stability : Evaluate oxidative degradation pathways via LC-MS in hepatic microsomes.

Q. How do steric and electronic effects influence the substitution reactivity of the iodine group in this compound?

  • Methodology :

  • Kinetic Studies : Monitor iodine displacement by nucleophiles (e.g., Suzuki-Miyaura coupling with arylboronic acids). Track reaction rates under varying temperatures and catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂).
  • Theoretical Support : Use DFT to calculate activation barriers for substitution at the 3-position, considering steric hindrance from the ethyl and methyl groups .

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